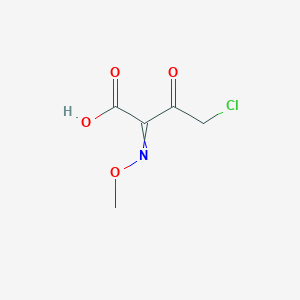

4-Chloro-2-(methoxyimino)-3-oxobutanoic acid

Descripción general

Descripción

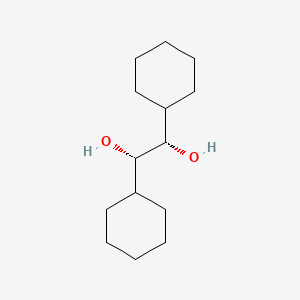

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation, oxidation, and oximation, with the presence of specific catalysts to achieve high yields and purity. For instance, 2-Methoxyimino-2-furylacetic acid was synthesized from 2-acetoxyfuran and benzaldehyde through aldol condensation, oxidation, and oximation, showcasing the complexity and efficiency of synthetic routes for related compounds (Liu Zuo-zhou, 2007).

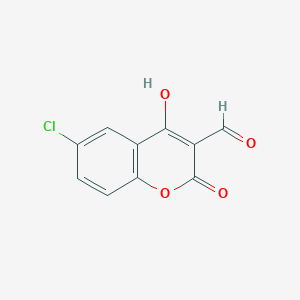

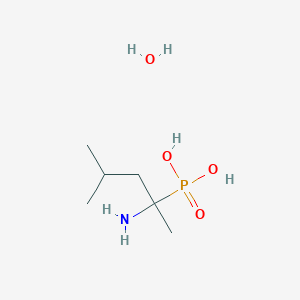

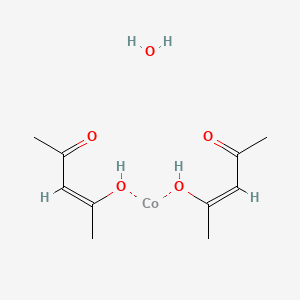

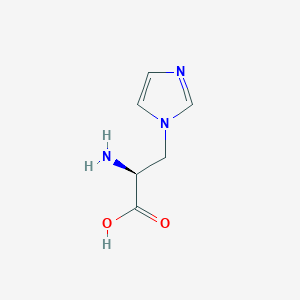

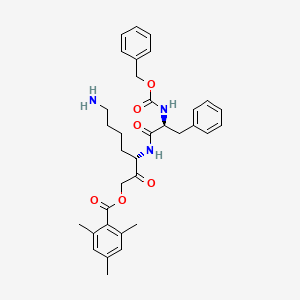

Molecular Structure Analysis

Molecular structure analysis involves using various spectroscopic and computational techniques to elucidate the structure of compounds. The molecular structure, first-order hyperpolarizability, molecular electrostatic potential, and frontier orbital analysis of similar compounds have been extensively studied to understand their electronic and optical properties, contributing to applications in materials science and molecular electronics (Rahul Raju et al., 2015).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

4-Chloro-2-(methoxyimino)-3-oxobutanoic acid and its derivatives are of significant interest in the field of chemical synthesis and biological activity research. Studies have shown that the esters and N-methylamides of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids, related to the compound , have been synthesized successfully. These compounds are analogs of strobilurins, which are fungicidal antibiotics, indicating their potential application in developing new agricultural fungicides (Zakharychev, Golubtsova, & Kovalenko, 1999).

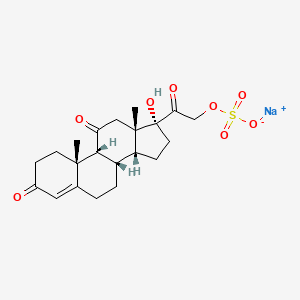

Role in Apoptosis

Research has explored the role of derivatives of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid in biological processes such as apoptosis. For instance, 4-Methylthio-2-oxobutanoic acid, a closely related compound, has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells. This discovery suggests potential therapeutic applications, particularly in treating diseases characterized by aberrant cell proliferation (Quash et al., 1995).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid have been utilized in developing sensitive assays. For example, haptens derived from similar compounds have been synthesized and used in constructing effective enzyme-linked immunosorbent assays (ELISAs) for detecting pesticide residues in fruit samples, demonstrating the compound's utility in environmental monitoring and food safety (Zhang et al., 2008).

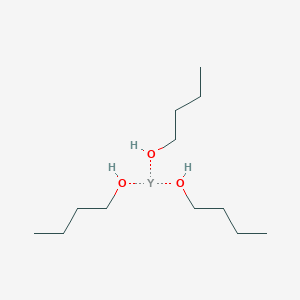

Green Chemistry Applications

The compound's derivatives have also found applications in green chemistry, facilitating efficient synthesis processes. For instance, a boric acid-catalyzed multi-component reaction in an aqueous medium has been developed using ethyl 4-chloro-3-oxobutanoate, a related compound, leading to the synthesis of 4H-isoxazol-5-ones in high yields. This method emphasizes efficiency, simplicity, and environmental friendliness, highlighting the role of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid derivatives in promoting sustainable chemical synthesis (Kiyani & Ghorbani, 2015).

Propiedades

IUPAC Name |

4-chloro-2-methoxyimino-3-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNGESOREPKWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C(=O)CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699581 | |

| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxyimino-3-oxobutanoic acid | |

CAS RN |

111230-59-2 | |

| Record name | 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.